![molecular formula C11H22N2O2 B2355104 tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate CAS No. 196822-24-9](/img/structure/B2355104.png)
tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate
Overview
Description
“tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate” is a chemical compound with the CAS Number: 927652-04-8 . It has a molecular weight of 200.28 and its IUPAC name is tert-butyl (S)- (3-methylpyrrolidin-3-yl)carbamate . The compound is stored in a refrigerator and is shipped at room temperature . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10/h11H,5-7H2,1-4H3,(H,12,13)/t10-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Synthesis and Structural Analysis
- "tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate" has been synthesized through a seven-step process starting from itaconic acid ester. This method is noted for its simplicity, cost-efficiency, and environmental friendliness (Geng Min, 2010).
Crystallographic Investigations
- The compound has been structurally characterized using single-crystal X-ray diffraction techniques to understand its molecular environments and interactions. Such studies are crucial for comprehending the nature of its hydrogen bonding and three-dimensional architecture (Das et al., 2016).
Chemical Reactions and Derivatives
- In various chemical reactions, including Diels-Alder reactions and lithiation processes, tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate serves as an intermediate or reactant. These reactions are pivotal in the synthesis of complex organic compounds and have broad applications in medicinal chemistry and material science (Padwa et al., 2003), (Ortiz et al., 1999).
Photoredox-Catalyzed Reactions
- The compound has also been used in photoredox-catalyzed amination reactions. Such reactions are significant for assembling a range of 3-aminochromones under mild conditions, which have diverse applications in chemical synthesis (Wang et al., 2022).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13(5)11(4)6-7-12-8-11/h12H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHLLGDTKFCKHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate |
Synthesis routes and methods
Procedure details
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